

Validating PU141's Selectivity for p300/CBP: A Comparative Guide

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Compound of Interest

Compound Name: PU141

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The histone acetyltransferases (HATs) p300 (also known as EP300) and its paralog CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. **PU141** has emerged as a pyridoisothiazolone-based inhibitor with noted selectivity for p300/CBP. This guide provides a comparative framework for understanding the validation of **PU141**'s selectivity, contextualized with data from other well-characterized p300/CBP inhibitors, and details the experimental methodologies crucial for these assessments.

Comparative Selectivity of p300/CBP Inhibitors

While **PU141** is reported to be selective for p300 and CBP, comprehensive quantitative data on its activity against a broad panel of other HATs and off-target proteins is not extensively available in the public domain. In contrast, other inhibitors have been profiled in more detail, offering a valuable reference for the types of data required to rigorously validate selectivity. The following tables summarize the selectivity profiles of some well-documented p300/CBP inhibitors.

Table 1: Biochemical Potency and Selectivity of p300/CBP Inhibitors

Compound	Target	IC50 / Kd	Selectivity Notes	Reference
A-485	p300	9.8 nM (IC50)	>1000-fold selective over other HATs such as PCAF and GCN5.	[1][2]
CBP	2.6 nM (IC50)	[2]		
I-CBP112	p300	167 nM (Kd)	Selective against a panel of 41 other bromodomains. Weak off-target activity against BRD4 (Kd = 5.6 μ M).	[3]
CBP	151 nM (Kd)	[3]		
CCS1477	p300/CBP	Not Specified	Over 200-fold more potent against p300/CBP compared to BRD4.	[4]
NEO2734	p300/CBP	<30 nM (IC50)	Dual inhibitor, also targets BET bromodomains with similar potency.	[5]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Activity of Selected p300/CBP Inhibitors

Compound	Cell Line	Cellular Assay	EC50	Reference
A-485	PC-3	H3K27 Acetylation	~50 nM	[2]
PU141	SK-N-SH, HCT116	Histone Hypoacetylation	Effective at 25 μM	[6]
I-CBP112	MOLM-13 (AML)	Colony Formation	Impaired at 1 μM	[3]

EC50: Half-maximal effective concentration.

Key Experimental Protocols for Selectivity Validation

The determination of an inhibitor's selectivity is a multi-faceted process involving both biochemical and cellular assays. These experiments are designed to not only measure the potency against the intended targets (p300 and CBP) but also to assess the activity against a wide range of other, potentially unintended, biological molecules.

Biochemical Assays

These assays utilize purified enzymes and substrates to directly measure the inhibitory activity of a compound.

- Radioactive-Based Histone Acetyltransferase (HAT) Assay: This is a traditional and direct method to measure HAT activity.
 - Principle: The assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a histone substrate.
 - Protocol Outline:
 1. Recombinant p300 or CBP enzyme is incubated with a histone substrate (e.g., histone H3 peptide) and [³H]-acetyl-CoA in the presence of varying concentrations of the inhibitor (e.g., **PU141**).

2. The reaction is allowed to proceed for a defined period and then stopped.
 3. The histone substrate is separated from the unincorporated [^3H]-acetyl-CoA (e.g., by spotting onto filter paper and washing).
 4. The radioactivity incorporated into the histone is quantified using a scintillation counter.
 5. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
- Selectivity Profiling: To determine selectivity, this assay is performed in parallel with a panel of other HATs (e.g., PCAF, GCN5, Tip60) and other classes of enzymes.
 - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A non-radioactive, high-throughput alternative to the HAT assay.
 - Principle: This assay measures the acetylation of a biotinylated histone peptide by p300/CBP. The acetylated peptide is then recognized by a europium-labeled anti-acetyl-lysine antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
 - Protocol Outline:
 1. p300/CBP enzyme, biotinylated histone peptide, acetyl-CoA, and the test inhibitor are incubated together.
 2. A detection solution containing a europium-labeled anti-acetyl-lysine antibody and streptavidin-APC is added.
 3. After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of the HAT activity.
 4. IC₅₀ values are determined from the dose-response curve.
 - Isothermal Titration Calorimetry (ITC): This technique directly measures the binding affinity of an inhibitor to its target protein.

- Principle: ITC measures the heat change that occurs when an inhibitor binds to a protein. This allows for the determination of the dissociation constant (K_d), providing a direct measure of binding affinity.
- Protocol Outline:
 1. A solution of the inhibitor is titrated into a solution containing the purified p300 or CBP protein in the sample cell of a calorimeter.
 2. The heat released or absorbed upon binding is measured after each injection.
 3. The binding isotherm is then fitted to a binding model to determine the K_d .

Cellular Assays

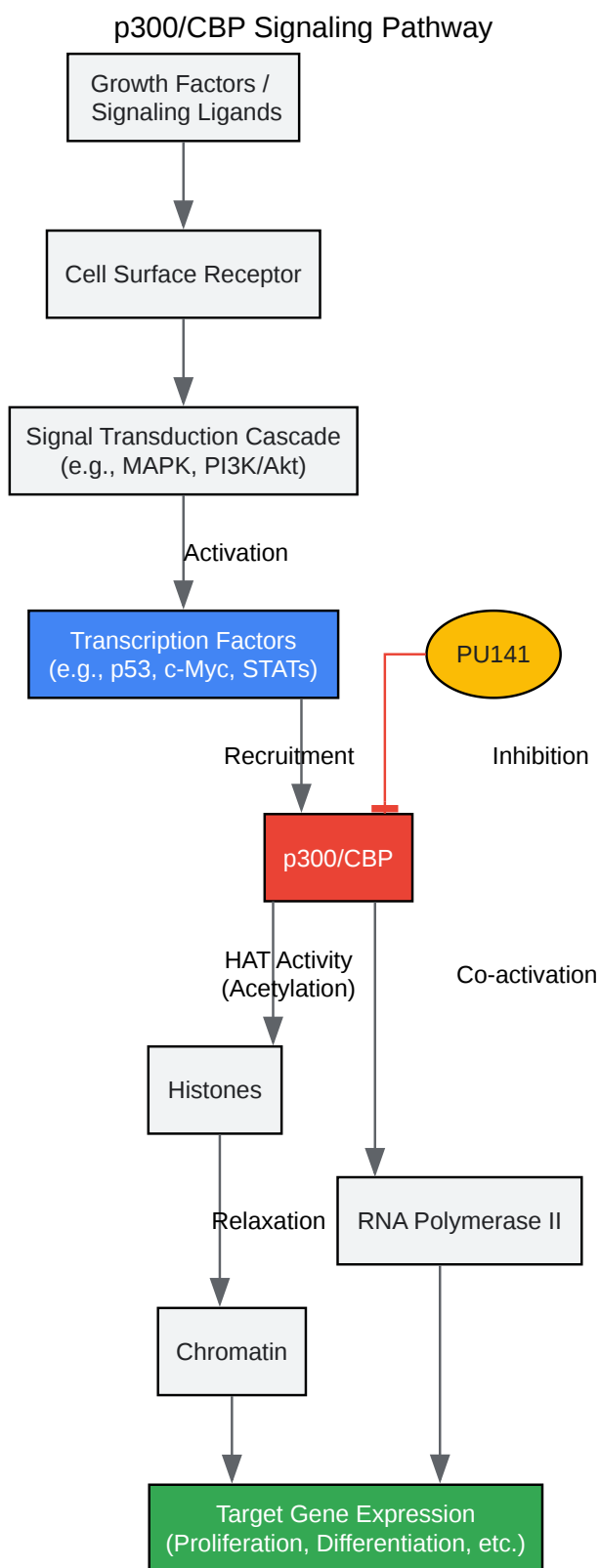
These assays are crucial to confirm that the inhibitor can engage its target within a biological context and to assess its effects on cellular processes.

- Western Blotting for Histone Acetylation: A common method to measure the on-target effect of p300/CBP inhibitors in cells.
 - Principle: p300/CBP are the primary enzymes responsible for acetylating histone H3 at lysine 27 (H3K27ac). A selective inhibitor should decrease the levels of this specific histone mark.
 - Protocol Outline:
 1. Cancer cell lines are treated with varying concentrations of the inhibitor for a specific duration.
 2. Cells are lysed, and proteins are extracted.
 3. Protein extracts are separated by SDS-PAGE and transferred to a membrane.
 4. The membrane is probed with an antibody specific for H3K27ac. Other histone acetylation marks can also be probed to assess selectivity.
 5. A loading control (e.g., total histone H3 or β -actin) is used to normalize the results.

6. The decrease in the H3K27ac signal indicates target engagement and inhibition.
- Cell Proliferation/Viability Assays: These assays determine the functional consequence of inhibiting p300/CBP.
 - Principle: As p300/CBP are involved in cell growth and proliferation, their inhibition is expected to reduce cell viability in sensitive cell lines.
 - Protocol Outline:
 1. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
 2. After a set period (e.g., 72 hours), cell viability is assessed using reagents like MTT, resazurin, or by measuring ATP content (e.g., CellTiter-Glo).
 3. The results are used to calculate the EC50 for cell growth inhibition.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To better understand the role of p300/CBP and the process of validating an inhibitor like **PU141**, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.



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Caption: Role of p300/CBP as transcriptional co-activators and the point of intervention for **PU141**.

Workflow for Validating p300/CBP Inhibitor Selectivity

Off-Target Profiling



Cellular Assays



Biochemical Assays



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